1,2,3,4,5,6-ヘキサメチルシクロトリシラザン

概要

説明

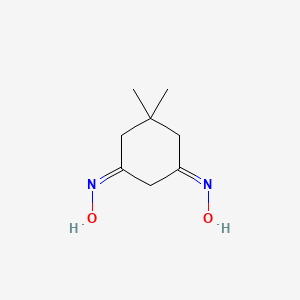

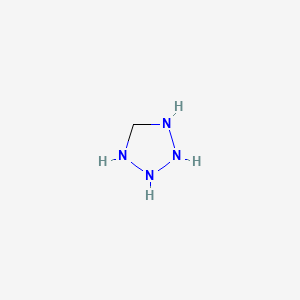

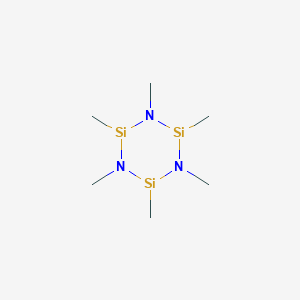

1,2,3,4,5,6-Hexamethylcyclotrisilazane is an organosilicon compound with the molecular formula C6H21N3Si3. It is a cyclic trimer composed of silicon, nitrogen, and hydrogen atoms, with six methyl groups attached to the silicon atoms. This compound is known for its unique chemical properties and is used in various scientific and industrial applications.

科学的研究の応用

1,2,3,4,5,6-Hexamethylcyclotrisilazane is widely used in scientific research due to its unique properties and versatility. It finds applications in:

Chemistry: Used as a precursor for the synthesis of other silicon-based compounds and materials.

Biology: Employed in the study of biological systems and interactions with biomolecules.

Medicine: Utilized in the development of pharmaceuticals and medical devices.

Industry: Applied in the production of advanced materials, coatings, and adhesives.

作用機序

Target of Action

The primary target of 1,2,3,4,5,6-Hexamethylcyclotrisilazane is the silicon nitride and silicon carbonitride films in the semiconductor industry . This compound serves as a precursor for the deposition of these films .

Mode of Action

1,2,3,4,5,6-Hexamethylcyclotrisilazane: interacts with its targets by depositing on the silicon nitride and silicon carbonitride films . This interaction results in the formation of a six-member ring of three silicon atoms alternating with three nitrogen atoms, with two methyl groups bonded to each silicon and one hydrogen atom bonded to each nitrogen .

Biochemical Pathways

The biochemical pathways affected by 1,2,3,4,5,6-Hexamethylcyclotrisilazane are primarily related to the semiconductor manufacturing process . The downstream effects include the formation of silicon nitride and silicon carbonitride films, which are crucial components in semiconductors .

Pharmacokinetics

The ADME properties of 1,2,3,4,5,6-Hexamethylcyclotrisilazane It’s known that this compound is a clear colorless liquid at room temperature .

Result of Action

The molecular and cellular effects of 1,2,3,4,5,6-Hexamethylcyclotrisilazane ’s action are observed in the formation of silicon nitride and silicon carbonitride films . These films are essential for the functioning of semiconductors .

Action Environment

Environmental factors can influence the action, efficacy, and stability of 1,2,3,4,5,6-Hexamethylcyclotrisilazane . For instance, it decomposes in contact with water and is insoluble in water . Therefore, a dry environment is crucial for its stability and efficacy .

生化学分析

Biochemical Properties

It is known that it has been extensively studied for its applications in the semiconductor industry, as a precursor for the deposition of films of silicon nitride .

Cellular Effects

It is known that it can cause skin and eye irritation .

Molecular Mechanism

It is known that it can interact with silicon and nitrogen atoms .

Temporal Effects in Laboratory Settings

It is known that it has a boiling point of 188°C .

Dosage Effects in Animal Models

It is known that it has a median lethal dose (LD50) of 500 mg/kg in rats .

Metabolic Pathways

It is known that it can interact with silicon and nitrogen atoms .

準備方法

Synthetic Routes and Reaction Conditions: 1,2,3,4,5,6-Hexamethylcyclotrisilazane can be synthesized through the reaction of hexamethyldisilazane (HMDS) with ammonia under specific conditions. The reaction typically involves heating the reactants in an inert atmosphere to promote the formation of the cyclic trimer.

Industrial Production Methods: In an industrial setting, the compound is produced through a continuous process involving the controlled reaction of HMDS and ammonia in a reactor vessel. The reaction mixture is then purified to obtain the desired product with high purity and yield.

化学反応の分析

Types of Reactions: 1,2,3,4,5,6-Hexamethylcyclotrisilazane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate under acidic conditions.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) in anhydrous ether.

Substitution: Substitution reactions involve the replacement of one or more hydrogen atoms with other functional groups, often using nucleophiles or electrophiles under specific conditions.

Major Products Formed:

Oxidation Products: Oxidation of 1,2,3,4,5,6-Hexamethylcyclotrisilazane can yield siloxanes and silanols.

Reduction Products: Reduction reactions can produce silanes and other silicon-based compounds.

Substitution Products: Substitution reactions can lead to the formation of various organosilicon derivatives.

類似化合物との比較

1,2,3,4,5,6-Hexamethylcyclotrisilazane is compared with other similar compounds, such as:

Hexamethyldisilazane (HMDS): A simpler silicon-nitrogen compound with fewer methyl groups.

Silicones: Polysiloxanes with repeating Si-O-Si units, used in various industrial applications.

Silanes: Compounds containing silicon-hydrogen bonds, used as precursors for silicon-based materials.

Uniqueness: 1,2,3,4,5,6-Hexamethylcyclotrisilazane stands out due to its cyclic structure and the presence of multiple methyl groups, which enhance its stability and reactivity compared to linear or less substituted analogs.

特性

InChI |

InChI=1S/C6H18N3Si3/c1-7-10(4)8(2)12(6)9(3)11(7)5/h1-6H3 | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALFURVVDZFIESW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1[Si](N([Si](N([Si]1C)C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H18N3Si3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40180512 | |

| Record name | Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2587-46-4 | |

| Record name | Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002587464 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Cyclotrisilazane, 1,2,3,4,5,6-hexamethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40180512 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does 1,2,3,4,5,6-hexamethylcyclotrisilazane interact with phenolic resins and what are the downstream effects?

A1: The research paper focuses on incorporating silicon into phenolic resins using various silylating agents, including 1,2,3,4,5,6-HMCTS []. While the paper doesn't specifically detail the interaction mechanism of 1,2,3,4,5,6-HMCTS with phenolic resins, it highlights that silylation generally occurs through the reaction of the silylating agent with hydroxyl groups on the resin. This reaction leads to the formation of Si-O bonds, effectively incorporating silicon into the resin structure [].

Q2: What analytical techniques were employed to study the silylation process in the research paper?

A2: The research primarily utilized two analytical techniques to monitor and analyze the silylation process:

- Fourier Transform Infrared Spectroscopy (FTIR): FTIR analysis was crucial in determining the extent of silylation by measuring the amount of silicon chemically bonded to the resin []. This technique identifies specific chemical bonds and functional groups present in the sample, allowing researchers to track the formation of Si-O bonds as silylation progresses.

- Quartz Crystal Microbalance (QCM): QCM measurements provided insights into the kinetics of the silylation process []. This technique measures minute mass changes on a quartz crystal surface. By coating the crystal with the resin, researchers could track the real-time mass increase as the silylating agent (including 1,2,3,4,5,6-HMCTS) interacted with and bound to the resin.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。